4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Overview
Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Scientific Research Applications
Anticandidal Activity : This compound can be converted into onychine, an alkaloid with anticandidal activity (Rebstock et al., 2004).
Gastric Emptying and 5-HT4 Receptor Activation : A derivative, 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide, has potential applications in gastric emptying and activating the 5-HT4 receptor (Yanagi et al., 1999).
Anti-Tubercular Activity : Certain derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antitumor Agent : 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide is identified as a promising antitumor agent with in vitro and in vivo activity (Santos et al., 2013).
Potent Gastrokinetic Agents : Some derivatives exhibit potent in vivo gastric emptying activity (Kato et al., 1992).
Comparative Biological Activity : These compounds demonstrate biological activity comparable to or higher than some well-known antibiotics and antifungals (Imramovský et al., 2011).
Anticancer Potential : Nicosamide derivatives, related to this compound, show potential as anticancer agents (Tang et al., 2017).
Antidementia Activity : Derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine show potential as antidementia agents due to their anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Bioanalytical Applications : There's an established method for quantifying a similar compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in mouse plasma and whole blood (Zalavadia, 2016).
Dopamine-D2 Binding Site Studies : [3H]eticlopride, a compound related to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is used for studying dopamine-D2 binding sites in the rat brain (Hall et al., 1985).
Safety and Hazards
The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety information suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194653 | |
Record name | Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41859-57-8 | |
Record name | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41859-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorobenzoyl)tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-Chlorobenzoyl)-tyramine in the synthesis of Bezafibrate?
A1: N-(4-Chlorobenzoyl)-tyramine serves as a crucial intermediate in the improved synthesis of Bezafibrate []. The research highlights a reaction where N-(4-Chlorobenzoyl)-tyramine is condensed with acetone and chloroform in the presence of a phase-transfer catalyst (PTC) in toluene, ultimately yielding Bezafibrate []. This modified synthetic route offers advantages such as a higher yield (up to 73%) and simplified operation compared to previous methods [].
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